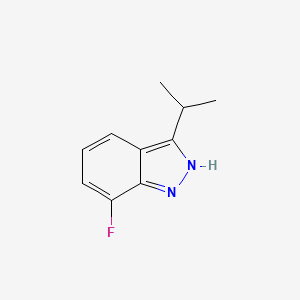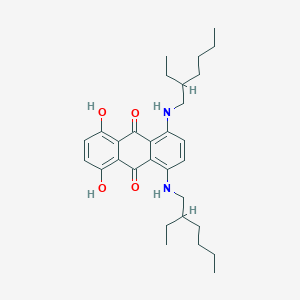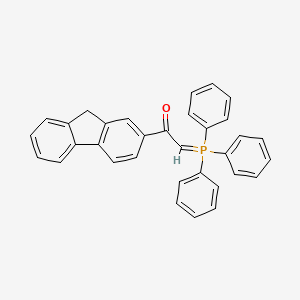
1-(9H-Fluoren-2-yl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone is an organophosphorus compound that features a fluorenyl group and a triphenylphosphoranylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of 9H-fluoren-2-yl ketone with triphenylphosphine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually refluxed in an inert solvent like tetrahydrofuran (THF) or toluene to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone can undergo various types of chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The triphenylphosphoranylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl alcohols.
Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine: Studied for its potential biological activity and as a probe in biochemical assays.
作用機序
The mechanism of action of 1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the phosphorus atom. In organic electronics, its unique electronic properties are exploited to enhance the performance of devices like OLEDs.
類似化合物との比較
Similar Compounds
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanol: Similar structure but with an alcohol group instead of a ketone.
9-Fluorenone: Lacks the triphenylphosphoranylidene moiety but shares the fluorenyl group.
Triphenylphosphine oxide: Contains the triphenylphosphoranylidene moiety but lacks the fluorenyl group.
Uniqueness
1-(9H-Fluoren-2-yl)-2-(triphenylphosphoranylidene)ethanone is unique due to the combination of the fluorenyl and triphenylphosphoranylidene groups, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry and materials science.
特性
CAS番号 |
88092-98-2 |
|---|---|
分子式 |
C33H25OP |
分子量 |
468.5 g/mol |
IUPAC名 |
1-(9H-fluoren-2-yl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C33H25OP/c34-33(26-20-21-32-27(23-26)22-25-12-10-11-19-31(25)32)24-35(28-13-4-1-5-14-28,29-15-6-2-7-16-29)30-17-8-3-9-18-30/h1-21,23-24H,22H2 |
InChIキー |
SOHHQKAPSOMKBJ-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




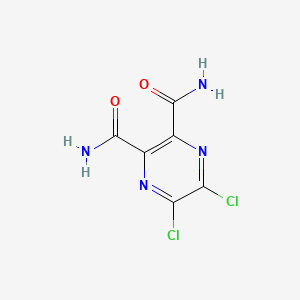

![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141500.png)

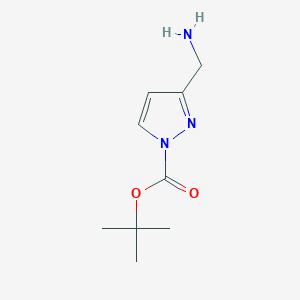
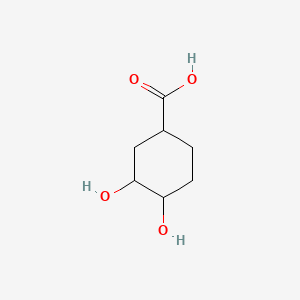
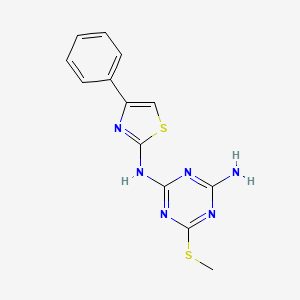
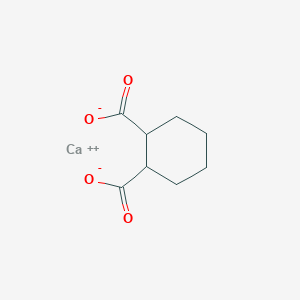
![(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13141543.png)
![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
